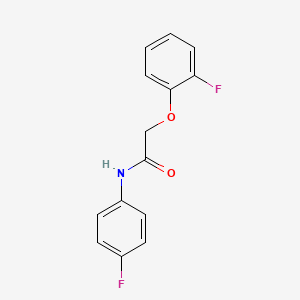![molecular formula C20H20O3 B5692817 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, also known as Silymarin, is a flavonoid derived from the milk thistle plant. It has been used for centuries in traditional medicine to treat liver and gallbladder disorders. In recent years, scientific research has shown that Silymarin has a range of potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has antioxidant properties, which can protect cells from oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation in the body. This compound has been shown to modulate various enzymes and proteins involved in liver function, such as glutathione, superoxide dismutase, and cytochrome P450 enzymes. It has also been shown to modulate insulin signaling pathways, which can improve insulin sensitivity and reduce blood glucose levels.
实验室实验的优点和局限性
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to extract and purify, and it has a low toxicity profile. It is also readily available and cost-effective. However, this compound has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and identify specific active compounds. It also has poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for research on 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another area of interest is the identification and characterization of specific active compounds in this compound and their mechanisms of action. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
合成方法
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. However, the most common method involves a combination of solvent extraction and chromatography.
科学研究应用
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, this compound has been shown to have hepatoprotective effects by reducing liver inflammation, preventing liver fibrosis, and promoting liver cell regeneration. In cancer, this compound has been shown to have anticancer effects by inhibiting cancer cell proliferation and inducing cancer cell death. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDILKUTUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)
